mPEG11-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
mPEG11-Br , also known as m-PEG11-Br , is a polyethylene glycol (PEG)-based compound. It features an inert methoxy end and a functional handle for conjugation, making it suitable for PEGylation applications. PEGylation involves attaching PEG chains to biomolecules, thereby enhancing their pharmacokinetics, solubility, and stability .
Synthesis Analysis
The synthesis of mPEG11-Br typically involves the bromination of a PEG precursor with 11 ethylene oxide units. The resulting compound has a molecular formula of C23H47O11Br and a molecular weight of approximately 579.52 g/mol .
Molecular Structure Analysis
H | O-CH2-CH2-...-CH2-Br | H
Chemical Reactions Analysis
mPEG11-Br serves as a linker in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to specific target proteins, leading to their ubiquitination and subsequent degradation. mPEG11-Br can be incorporated into PROTAC designs to achieve targeted protein degradation .
Physical And Chemical Properties Analysis
Scientific Research Applications
Drug Delivery Systems
mPEG11-Br is used in the creation of block copolymer micelles, which are extensively used as drug controlled release carriers . These micelles can self-assemble into well-defined spherical core-shell micelle aggregates in aqueous solution, showing thermo-induced micellization behavior . The micelles are narrow-size-distribution, with hydrodynamic diameters about 128–193 nm, depending on the chain length of methoxy polyethylene glycol (mPEG) blocks and poly (N-isopropylacrylamide) (PNIPAM) graft chains or/and compositional ratios of mPEG to PNIPAM . The copolymer micelles could stably and effectively load hydrophobic camptothecin (CPT) but avoid toxicity and side-effects, and exhibited thermo-dependent controlled and targeted drug release behavior .
Preparation of Functional Nanoparticles
mPEG11-Br is used in the preparation of thermoresponsive nanoparticles based on hydrophilic N,N‐dimethyl acrylamide (DMA) and hydrophobic hexyl acrylate (HA) monomers . This is particularly interesting as these monomers produce non‐responsive homopolymers but display thermoresponsive behavior when copolymerized . The nanoparticles obtained were crosslinked to enable their characterization at room temperature, and further functionalized with a short synthetic antibacterial peptide (WR)3 to demonstrate proof‐of‐concept potential as antimicrobial agents .
Mechanism of Action
Target of Action
mPEG11-Br, also known as Methoxy-PEG11-Bromide, is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein .
Mode of Action
mPEG11-Br interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The PROTAC molecule forms a ternary complex with the target protein and an E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by mPEG11-Br is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, and its manipulation allows for the selective degradation of specific target proteins .
Pharmacokinetics
As a peg-based compound, it is expected to improve the solubility, stability, and half-life of the drugs it is linked to .
Result of Action
The primary result of mPEG11-Br’s action is the selective degradation of target proteins . This can lead to a variety of molecular and cellular effects, depending on the specific target protein being degraded .
Action Environment
The action of mPEG11-Br, like all PROTACs, is influenced by various environmental factors. These include the presence and concentration of the target protein and E3 ligase, the intracellular environment, and the stability of the PROTAC itself
properties
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H47BrO11/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h2-23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJORUQHPNZCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47BrO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
mPEG11-Br |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.